molecular formula C16H19N3O2S B15119715 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine

2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine

Cat. No.: B15119715
M. Wt: 317.4 g/mol
InChI Key: ZPLQOWJBXSKGOM-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine is a complex organic compound that features a pyrrolidine ring, a thieno[3,2-b]pyridine moiety, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine typically involves multi-step organic synthesisCommon reagents used in these steps include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, thieno[3,2-b]pyridine derivatives, and morpholine derivatives. Examples include:

Uniqueness

What sets 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

pyrrolidin-1-yl-(4-thieno[3,2-b]pyridin-7-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C16H19N3O2S/c20-16(18-6-1-2-7-18)14-11-19(8-9-21-14)13-3-5-17-12-4-10-22-15(12)13/h3-5,10,14H,1-2,6-9,11H2

InChI Key

ZPLQOWJBXSKGOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C4C(=NC=C3)C=CS4

Origin of Product

United States

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